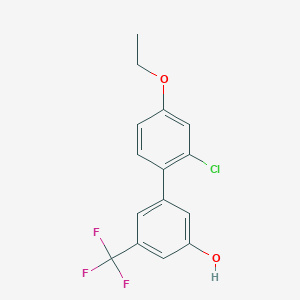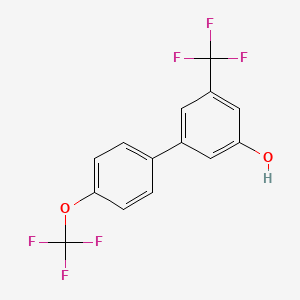![molecular formula C17H14F3NO3 B6384936 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261970-57-3](/img/structure/B6384936.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (hereafter referred to as “compound”) is an organic compound with a variety of applications in scientific research. It is a member of the class of compounds known as phenols, which are characterized by the presence of an aromatic hydroxyl group attached to an aromatic ring. Compound is a synthetic compound, meaning it is not found naturally in nature, and is typically produced in laboratories. Compound has been studied extensively for its biochemical and physiological effects, and has been used for a variety of purposes in research and in lab experiments.
Scientific Research Applications
Compound has a variety of applications in scientific research. It has been used in studies of the biochemical and physiological effects of various drugs, as well as in studies of the mechanism of action of various drugs. It has also been used in studies of the effects of environmental toxins on the body, and in studies of the mechanisms of action of various enzymes. Additionally, compound has been used in studies of the structure and function of proteins and other biomolecules, and in studies of the interactions between different molecules.
Mechanism of Action
The mechanism of action of compound is not yet fully understood. However, it is believed that the compound binds to certain receptors on the surface of cells, which triggers a cascade of biochemical reactions that ultimately lead to the desired physiological effect. It is also believed that the compound has some degree of selectivity for certain receptors, which allows it to target specific cells or tissues.
Biochemical and Physiological Effects
Compound has been found to have a variety of biochemical and physiological effects. In studies of the effects of various drugs, it has been found to modulate the activity of certain enzymes and receptors, as well as to alter the expression of certain genes. Additionally, it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low potential for causing side effects. However, it is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of compound in scientific research. One potential direction is to further investigate its effects on various biochemical and physiological processes, as well as its potential applications in drug development. Additionally, further research could be done to investigate the potential therapeutic uses of compound, as well as its potential for use as a diagnostic tool. Finally, further research could be done to investigate the potential for using compound in the development of new drugs and therapies.
Synthesis Methods
Compound can be synthesized using a variety of methods. The most common method is a step-wise condensation reaction between 3-trifluoromethoxyphenol and cyclopropylaminocarbonyl chloride. In this reaction, the cyclopropylaminocarbonyl chloride is first converted to an intermediate compound, cyclopropylaminocarbonyl bromide, by reaction with sodium bromide. This intermediate is then reacted with the 3-trifluoromethoxyphenol in the presence of N,N-dimethylformamide to form the desired compound. The reaction is typically carried out at room temperature, and the resulting compound is purified by recrystallization.
properties
IUPAC Name |
N-cyclopropyl-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)24-15-8-12(7-14(22)9-15)10-2-1-3-11(6-10)16(23)21-13-4-5-13/h1-3,6-9,13,22H,4-5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDPBYNLQMHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686733 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-57-3 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)
